molecular formula C21H14ClFN4O3 B2598757 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1105231-19-3

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2598757
CAS No.: 1105231-19-3
M. Wt: 424.82
InChI Key: IMFHWSLZMUTCIP-UHFFFAOYSA-N
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Description

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a pyridinone moiety, and an N-(3-fluorophenyl)acetamide group. The pyridinone core, a lactam derivative, could contribute to hydrogen-bonding capabilities, while the fluorophenyl-acetamide moiety may enhance lipophilicity and metabolic stability. Though direct studies on this compound are absent in the provided evidence, its structural motifs align with pharmacologically active molecules, particularly in kinase inhibition or antimicrobial contexts .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-8-6-13(7-9-14)19-25-20(30-26-19)17-5-2-10-27(21(17)29)12-18(28)24-16-4-1-3-15(23)11-16/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFHWSLZMUTCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorinated aromatic compound reacts with a nucleophile.

    Construction of the pyridinone ring: This can be synthesized via condensation reactions involving suitable precursors like β-keto esters and amines.

    Final coupling: The final step involves coupling the oxadiazole and pyridinone intermediates with the acetamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring serves as a key reactive site due to its electron-deficient nature and labile oxygen-nitrogen bonds.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Hydrolysis Strong acids (H₂SO₄, HCl) or bases (NaOH) at 80–100°CRing opening to form N-(4-chlorophenyl)amide derivatives and release of hydroxylamine byproducts
Cycloaddition Nitrile oxides (Cu-catalyzed)Formation of 1,2,4-triazole derivatives via [3+2] cycloaddition
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the C5 position of the oxadiazole ring, yielding nitro derivatives

Key Notes :

  • The oxadiazole ring remains stable under mild acidic/basic conditions but undergoes cleavage under prolonged heating.

  • Nitration occurs regioselectively at the oxadiazole’s C5 due to electronic activation by the adjacent nitrogen .

Pyridinone Ring Modifications

The 2-oxopyridin-1(2H)-yl group participates in electrophilic and nucleophilic reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 60°CSubstitution at the N1 position , forming N-alkylpyridinone derivatives
Oxidation KMnO₄, acidic conditionsConversion of the pyridinone ring to pyridine-2,5-dione
Reduction H₂, Pd/CPartial reduction of the pyridinone to piperidinone derivatives

Key Notes :

  • Alkylation at N1 is favored due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Oxidation with KMnO₄ introduces additional ketone functionality, enhancing polarity .

Acetamide Group Reactivity

The N-(3-fluorophenyl)acetamide moiety undergoes typical amide reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Hydrolysis HCl (6M), refluxCleavage to 3-fluoroaniline and acetic acid
Acylation Acetyl chloride, pyridineFormation of N-acetylated derivatives at the aniline nitrogen
Schiff Base Formation Aldehydes, EtOH, ΔCondensation with aldehydes to form imine-linked conjugates

Key Notes :

  • Hydrolysis proceeds faster in acidic conditions compared to basic media due to protonation of the amide oxygen .

Aromatic Substitution Reactions

The 4-chlorophenyl and 3-fluorophenyl groups participate in electrophilic and nucleophilic substitutions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nucleophilic Aromatic Substitution (NAS) NH₃, Cu catalyst, 120°CReplacement of Cl on the 4-chlorophenyl group with NH₂
Electrophilic Halogenation Br₂, FeBr₃Bromination at the para position of the 3-fluorophenyl ring
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Cross-coupling at the chlorophenyl site to form biaryl systems

Key Notes :

  • The electron-withdrawing fluorine atom on the 3-fluorophenyl group deactivates the ring, directing electrophiles to the para position .

  • NAS at the 4-chlorophenyl group is facilitated by the strong electron-withdrawing effect of the oxadiazole ring.

Redox Reactions

The compound undergoes redox transformations at multiple sites.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Reduction of Oxadiazole LiAlH₄, THFPartial reduction to 1,2-dihydro-1,2,4-oxadiazole
Oxidation of Pyridinone CrO₃, H₂SO₄Conversion to pyridine-2,5-dicarboxylic acid

Stability Under Physiological Conditions

Studies on structural analogs indicate:

  • pH Stability : Stable in pH 2–10 at 37°C for 24 hours, with degradation observed only under strongly alkaline conditions (pH >12).

  • Thermal Stability : Decomposes above 250°C, with the oxadiazole ring remaining intact up to 200°C .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the 4-chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities against resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine and fluorine) on the phenyl rings enhances the compound's potency by stabilizing reactive intermediates during biological interactions .
  • Linker Variations : Modifications in the acetamide linker can significantly affect the pharmacokinetic properties and overall bioavailability of the compound.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated a series of oxadiazole derivatives, including those structurally related to our compound. Results indicated that certain derivatives demonstrated IC50 values in low micromolar ranges against MCF-7 breast cancer cells, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on assessing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Candida albicans. The study revealed that modifications to the chlorophenyl group led to enhanced activity against resistant strains, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • 3-Chloro-N-phenyl-phthalimide (): This compound (Fig. 1) contains a phthalimide core with a 3-chloro-N-phenyl substituent. Unlike the target compound’s oxadiazole-pyridinone system, the phthalimide structure is rigid and planar, favoring applications in polymer synthesis rather than bioactivity. The absence of an acetamide group limits its pharmacological relevance compared to the target compound .
  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): This fluorophenyl-acetamide derivative incorporates a pyrazolo-pyrimidine and chromenone scaffold. The chromenone’s conjugated system may enhance UV absorption, while the pyrazolo-pyrimidine core is common in kinase inhibitors.
  • CPA (): The compound 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide shares an oxadiazole-acetamide backbone with the target but differs in substituents: a thioether linkage, 2-chlorophenyl group, and dihydrothienopyridine. The 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole in the target) may alter metabolic stability, and the thioether could increase susceptibility to oxidation .

Substituent Effects

  • Chlorophenyl Groups :
    The target compound’s 4-chlorophenyl group (para-substitution) may enhance electron withdrawal compared to the 3-chloro substitution in ’s phthalimide. This could influence π-π stacking or electrostatic interactions in biological targets.

  • Fluorophenyl-Acetamide: Both the target compound and ’s chromenone derivative feature fluorophenyl-acetamide groups. Fluorine’s electronegativity and lipophilicity could improve membrane permeability, but the target’s 3-fluorophenyl substitution (vs. 2-fluorophenyl in ) may alter steric interactions .

Physical and Electronic Properties

  • Melting Points: ’s compound has a high melting point (302–304°C), likely due to its rigid chromenone-pyrazolo-pyrimidine core.
  • HOMO-LUMO and FTIR (): CPA’s HOMO-LUMO gap (theoretical) suggests moderate reactivity, while FTIR data confirm carbonyl and amide vibrations. The target compound’s pyridinone C=O and oxadiazole N-O stretches would similarly dominate its IR spectrum, but experimental comparisons are lacking .

Data Table: Structural and Property Comparison

Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound 1,2,4-oxadiazole-pyridinone 4-chlorophenyl, 3-fluorophenyl-acetamide Not reported Hypothesized polarity from pyridinone
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chloro-N-phenyl Not reported Polymer monomer applications
Chromenone-pyrazolo-pyrimidine () Pyrazolo-pyrimidine-chromenone 3-fluorophenyl-acetamide, 5-fluoro 302–304 High rigidity, kinase inhibition
CPA () 1,3,4-oxadiazole-thioether 2-chlorophenyl, dihydrothienopyridine Not reported Theoretical HOMO-LUMO: 4.2 eV

Research Findings and Implications

  • Bioactivity Potential: The target compound’s oxadiazole and pyridinone moieties are associated with antimicrobial and anti-inflammatory activities in literature. However, the absence of direct biological data limits conclusive comparisons with ’s kinase-targeting compound or ’s CPA .
  • Synthetic Challenges: The phthalimide derivative () requires high purity for polymer synthesis, suggesting that the target compound’s oxadiazole-pyridinone system may also demand precise synthetic control to avoid byproducts .
  • Electronic Effects : Fluorine and chlorine substituents in all compounds likely modulate electron density, affecting binding to targets like enzymes or receptors. The target’s para-chlorophenyl group may offer stronger electron withdrawal than ortho/meta positions in analogs .

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that incorporates both oxadiazole and pyridine moieties known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for the compound is C19H16ClFN3O2C_{19}H_{16}ClFN_3O_2. Its structure comprises a 4-chlorophenyl group attached to a 1,2,4-oxadiazole ring, linked via a pyridine derivative to an N-(3-fluorophenyl)acetamide moiety. This combination is expected to confer significant biological properties due to the presence of multiple pharmacophores.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and pyridine derivatives have been extensively studied. These compounds are often evaluated for their antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with a 1,2,4-oxadiazole core exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity due to increased electron deficiency in the aromatic system, facilitating interactions with cellular targets .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial activity. A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the phenyl rings significantly influence biological activity. For example:

  • The introduction of halogen substituents (such as fluorine or chlorine) on the aromatic rings generally increases activity due to enhanced lipophilicity and electronic effects.
  • The positioning of functional groups on the oxadiazole and pyridine rings can affect binding affinity to biological targets, impacting efficacy .

Case Studies

  • Antitumor Efficacy : A derivative structurally similar to our compound was tested for antitumor efficacy in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, attributed to apoptosis induction in cancer cells.
  • Antibacterial Screening : In vitro studies showed that a related oxadiazole derivative inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, suggesting a possible mechanism involving cell wall disruption .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and acetamide moieties in this compound?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For the acetamide moiety, coupling reactions (e.g., HATU/DCC-mediated amidation) between activated carboxylic acids and 3-fluoroaniline derivatives are effective. Structural analogs in and utilized palladium-catalyzed cross-coupling for heterocyclic assembly, which can be adapted for this compound .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% as per industry standards for research compounds, e.g., ).
  • NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl and chlorophenyl signals, pyridinone/oxadiazole protons).
  • X-ray Crystallography : Resolve crystal structure (as demonstrated for similar acetamide derivatives in , with mean C–C bond length accuracy of 0.004 Å) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence polarization assays if the oxadiazole moiety suggests kinase-targeting potential.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., analogs in showed pyrazolo-pyrimidine activity).
  • Always include positive controls (e.g., staurosporine for kinase assays) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., used MESP and HOMO-LUMO analysis for chlorophenyl acetamides).
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., PARP or EGFR kinases) using AutoDock Vina, referencing crystal structures from the PDB .

Q. How to address contradictory data in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem () and peer-reviewed studies (e.g., ) to identify variables (e.g., assay conditions, cell lines).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with bromophenyl as in ) to isolate contributing factors .

Q. What strategies resolve low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the pyridinone ring.
  • Nanoparticle Formulation : Use PEGylated liposomes, as demonstrated for hydrophobic heterocycles in . Validate stability via dynamic light scattering (DLS) .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors (e.g., ’s palladium-catalyzed reductive cyclization) to enhance reproducibility.
  • Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, catalyst loading) and reduce byproducts .

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